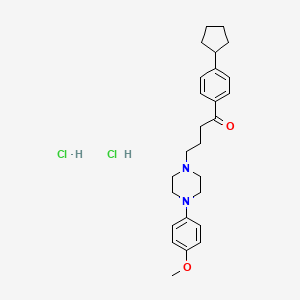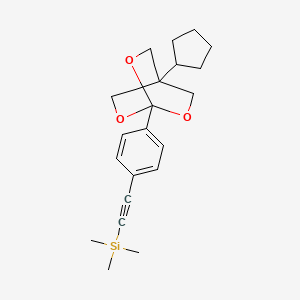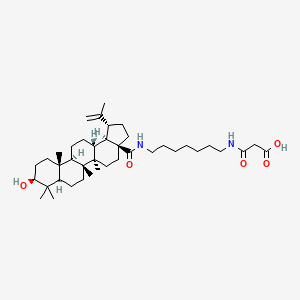
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylethyl group, and a propanamide moiety. Its stereochemistry plays a crucial role in its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets, such as monoamine transporters. It exhibits high affinity for dopamine, serotonin, and norepinephrine transporters, which play a crucial role in its pharmacological effects . The compound’s stereochemistry significantly influences its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-(®-2-hydroxy-2-phenylethyl)-piperidin-3-ol: Exhibits similar biological activity towards monoamine transporters.
N-tert-butanesulfinamide derivatives: Used in the synthesis of N-heterocycles and exhibit similar structural motifs.
Uniqueness
Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenylethyl group. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
155320-02-8 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[(3R,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m1/s1 |
Clave InChI |
MLQRZXNZHAOCHQ-DENIHFKCSA-N |
SMILES isomérico |
CCC(=O)N([C@@H]1CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


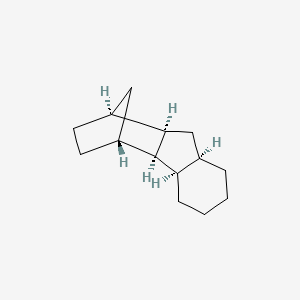
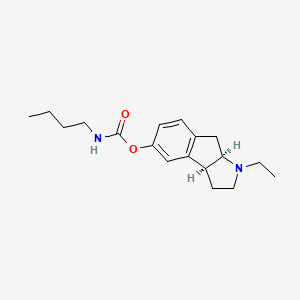
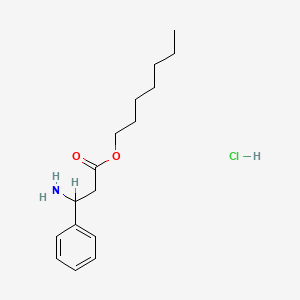
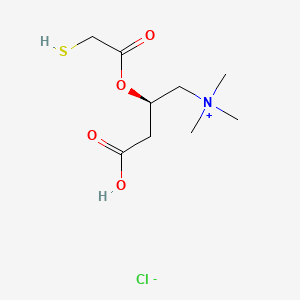
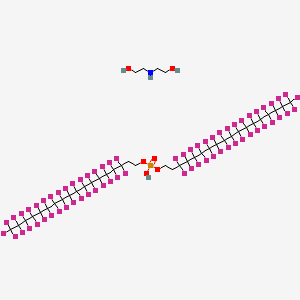

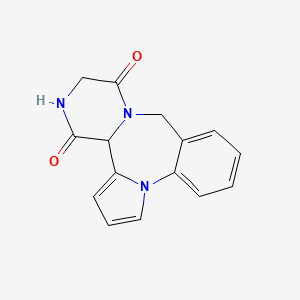
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
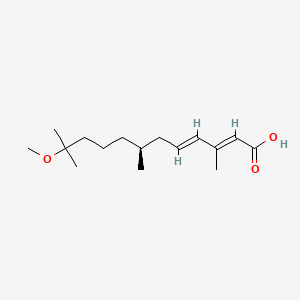
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
